molecular formula C13H12N4S3 B2408254 4-allyl-3-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 308298-16-0

4-allyl-3-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B2408254
CAS No.: 308298-16-0
M. Wt: 320.45
InChI Key: KSHMTBKLZKORJN-UHFFFAOYSA-N
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Description

4-Allyl-3-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,4-triazole-5(4H)-thione is a synthetic heterocyclic compound designed for advanced pharmaceutical and biological chemistry research. This molecule incorporates two privileged medicinal chemistry scaffolds: the 1,2,4-triazole-5-thione and the benzothiazole, linked via a thiomethyl bridge, which may contribute to unique electronic properties and binding affinities. Compounds based on the 1,2,4-triazole-5-thione core are the subject of extensive investigation due to their broad spectrum of biological activities. Research indicates that this family of compounds exhibits significant antimicrobial properties , including activity against drug-resistant bacterial strains, making them valuable scaffolds in the search for new anti-infective agents . Furthermore, the 1,2,4-triazole-3-thione pharmacophore is known to demonstrate anticancer and antitumor potential , with mechanisms of action that may involve enzyme inhibition or interaction with cellular macromolecules . The versatility of the triazolethione ring allows it to serve as a key building block in the development of novel therapeutic candidates with potential antiviral, anti-inflammatory, and anticonvulsant activities . The presence of the allyl group offers a reactive handle for further chemical modification, such as through radical addition or oxidation reactions, enabling researchers to generate a diverse library of analogs for structure-activity relationship (SAR) studies. This compound is supplied as a high-purity material suitable for use in bioactivity screening, enzymatic assays, and as a precursor in synthetic chemistry programs. Intended Use: This product is intended for research and laboratory use only by qualified professionals. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4S3/c1-2-7-17-11(15-16-12(17)18)8-19-13-14-9-5-3-4-6-10(9)20-13/h2-6H,1,7-8H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHMTBKLZKORJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)CSC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-allyl-3-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a triazole ring linked to a benzo[d]thiazole moiety through a thioether bond. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. Various synthetic routes have been explored, including:

  • Allylation of benzo[d]thiazole derivatives : The introduction of the allyl group can be achieved through nucleophilic substitution reactions.
  • Formation of triazole rings : This is commonly done using cyclization reactions involving hydrazines or other nitrogen-containing reagents.

Antimicrobial Properties

Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial activity against a range of pathogens. For instance, studies have shown that similar compounds displayed effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi:

  • In vitro studies : Compounds similar to 4-allyl-3-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,4-triazole-5(4H)-thione were tested against strains such as Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. The results indicated that many derivatives exhibited good to moderate activity levels .
CompoundZone of Inhibition (mm)Gram +ve BacteriaGram -ve BacteriaFungi
4.4b3.804.603.902.60
4.4d7.506.807.103.90

Anticancer Activity

The anticancer potential of triazole derivatives has also been investigated extensively. Several studies have reported that compounds with similar structures can inhibit tumor cell proliferation through various mechanisms:

  • Mechanism of action : Some triazole derivatives induce apoptosis in cancer cells by affecting cell cycle regulation and promoting oxidative stress.
  • In vitro evaluations : Compounds have shown promising results against various cancer cell lines, demonstrating significant cytotoxicity .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of synthesized triazole derivatives, indicating that specific substitutions on the triazole ring enhance activity against pathogenic bacteria and fungi .
  • Anticancer Properties : Another research focused on the synthesis of benzothiazole-based triazoles, revealing their ability to inhibit cancer cell growth effectively, with some compounds showing IC50 values in the low micromolar range .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR have provided insights into how modifications at different positions on the triazole or thiazole rings can influence biological activity, paving the way for the design of more potent derivatives .

Mechanism of Action

The mechanism of action of 4-allyl-3-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential enzymatic processes. The benzothiazole moiety is known to interact with various biological targets, enhancing the compound’s antimicrobial efficacy .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

The compound 4-allyl-3-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family, known for its diverse biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its antimicrobial and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzo[d]thiazole derivatives with triazole precursors. The method often employs various reagents under controlled conditions to achieve high yields. Analytical techniques such as NMR and mass spectrometry are utilized for structural elucidation.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against a range of pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
E. coli 3.25 µg/mL
S. aureus 4–32 µg/mL
K. pneumoniae 5 µg/mL
P. aeruginosa 5 µg/mL

The compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, comparable to established antibiotics like ciprofloxacin and levofloxacin.

Antitumor Activity

In addition to its antimicrobial effects, the compound has shown promising antitumor activity:

Cancer Cell LineIC50 (µg/mL)Reference
A-431 (skin cancer) < 1.98
Bcl-2 Jurkat cells < 1.61

Studies suggest that the presence of the thiazole moiety enhances cytotoxicity through specific interactions with cancer cell targets.

Case Studies

In vitro studies have revealed that the compound can inhibit the growth of resistant bacterial strains and cancer cells. For instance, a study highlighted that derivatives with an allyl group at position 4 of the triazole ring exhibited enhanced activity against Mycobacterium tuberculosis compared to traditional treatments like isoniazid .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the triazole ring significantly impact biological activity. For example:

  • The introduction of electron-donating groups at specific positions enhances antimicrobial efficacy.
  • The presence of thioether linkages in the structure contributes to improved binding affinity with biological targets .

Q & A

Basic: What are the common synthetic routes for preparing this compound, and what key intermediates are involved?

The synthesis typically involves cyclization of thiosemicarbazide derivatives with carbon disulfide in polar aprotic solvents (e.g., DMF), followed by alkylation with bromoalkanes or allyl halides. For example:

  • Step 1 : Formation of the triazole-thione core via cyclization of thiosemicarbazide with CS₂ under basic conditions (e.g., NaOH) .
  • Step 2 : Introduction of the benzo[d]thiazole moiety via nucleophilic substitution using 2-mercaptobenzothiazole derivatives.
  • Step 3 : Allylation at the N4 position using allyl bromide in alcoholic media with equimolar alkali .
    Key intermediates include 3-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,4-triazole-5(4H)-thione and its allylated precursor.

Advanced: How can researchers optimize synthesis to improve yield and purity?

Optimization strategies include:

  • Solvent selection : DMF or ethanol for better solubility of intermediates .
  • Catalyst systems : Heterogeneous catalysts (e.g., Bleaching Earth Clay) in PEG-400 to enhance reaction rates and selectivity .
  • Temperature control : Reflux at 70–80°C for efficient heterocyclization .
  • Purification : Recrystallization from ethanol/water mixtures or chromatographic techniques (TLC monitoring) .
    Design of Experiments (DoE) can systematically evaluate variables like molar ratios and reaction time .

Basic: Which spectroscopic methods confirm the compound’s structure?

  • ¹H/¹³C NMR : To identify allyl protons (δ 5.1–5.8 ppm) and benzo[d]thiazole aromatic signals (δ 7.2–8.1 ppm) .
  • IR : Stretching vibrations for C=S (1150–1250 cm⁻¹) and N–H (3200–3400 cm⁻¹) .
  • Elemental analysis : Validate stoichiometry (e.g., C₁₂H₁₁N₅S₃) .
  • X-ray crystallography : Resolve tautomeric forms (1,2,4-triazole vs. 1,3,4-triazole) using SHELX .

Advanced: How can DFT resolve structural ambiguities or tautomerism?

  • Tautomer analysis : Compare computed ¹H NMR chemical shifts (via Gaussian/B3LYP) with experimental data to identify dominant tautomers (e.g., thione vs. thiol forms) .
  • Electrostatic potential maps : Predict reactive sites for electrophilic attacks .
  • XRD refinement : Pair with SHELXL for precise bond-length validation (e.g., C–S vs. C=S) .

Basic: What in vitro assays evaluate biological activity?

  • Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
  • Antioxidant : DPPH radical scavenging assay (IC₅₀ quantification) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) .
    Standardize protocols using positive controls (e.g., ascorbic acid for antioxidants) .

Advanced: How to correlate structural modifications with bioactivity via QSAR?

  • Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance antimicrobial potency .
  • Molecular docking : Simulate binding to target enzymes (e.g., E. coli DNA gyrase) using AutoDock Vina .
  • QSAR parameters : Calculate logP (lipophilicity) and polar surface area to optimize bioavailability .

Advanced: How to address discrepancies in synthetic yields or structural data?

  • Yield variations : Re-examine stoichiometry (e.g., excess allyl bromide) or solvent purity .
  • Crystallographic conflicts : Validate unit cells via WinGX and check for twinning or disorder .
  • Reproducibility : Cross-validate NMR spectra with independent labs or databases (e.g., Cambridge Structural Database) .

Advanced: What mechanistic insights exist for benzo[d]thiazole-triazole formation?

  • Nucleophilic attack : Thiolate ion from 2-mercaptobenzothiazole reacts with the triazole’s methylene bridge .
  • Cyclization pathways : Intramolecular heterocyclization under alkaline conditions forms the triazole ring .
  • Kinetic studies : Monitor intermediates via LC-MS to identify rate-limiting steps .

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